3-Formyl-2-hydroxybenzoic acid hydrate

Estrone sulfatase inhibition Hormone-dependent breast cancer Noncompetitive enzyme inhibitor

For applications demanding the ortho-OH/CHO substitution pattern—such as salen-type Schiff base ligands for Ca²⁺-specific receptors, lanthanide cluster self-assembly, or estrone sulfatase inhibitor lead optimization—only the 3-formyl-2-hydroxybenzoic acid hydrate fulfills the geometric requirement. The monohydrate ensures defined stoichiometry, avoiding the hygroscopic variability of the anhydrous form. Available at ≥97% HPLC purity.

Molecular Formula C8H8O5
Molecular Weight 184.147
CAS No. 137660-88-9
Cat. No. B2431434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-2-hydroxybenzoic acid hydrate
CAS137660-88-9
Molecular FormulaC8H8O5
Molecular Weight184.147
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)O)C=O.O
InChIInChI=1S/C8H6O4.H2O/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);1H2
InChIKeyJZJSBFMFPPXKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Formyl-2-hydroxybenzoic Acid Hydrate (CAS 137660-88-9): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Formyl-2-hydroxybenzoic acid hydrate (CAS 137660-88-9), also systematically named 3-formylsalicylic acid hydrate or 2-hydroxyisophthalaldehydic acid hydrate, is the monohydrate form of a difunctional aromatic compound bearing a carboxylic acid at position 1, a hydroxyl at position 2, and a formyl group at position 3 on the benzene ring . It belongs to the class of monohydroxybenzoic acids and is a substituted derivative of salicylic acid in which the hydrogen at the 3-position is replaced by a formyl (–CHO) group [1]. The hydrate exists as a yellow-to-beige crystalline powder or needles with a molecular formula of C₈H₈O₅ (MW 184.15 g/mol), a melting point of 249–252 °C, and a purity specification of ≥96% by HPLC . This compound serves dual roles: as a bioactive small molecule (a noncompetitive estrone sulfatase inhibitor) and as a versatile building block for Schiff base ligands in coordination chemistry, making its procurement decision dependent on the intended application domain .

Why 3-Formyl-2-hydroxybenzoic Acid Hydrate Cannot Be Interchanged with Regioisomeric or Anhydrous Analogs: The Structural Basis for Functional Divergence


The 3-formyl-2-hydroxy substitution pattern imparts a unique ortho relationship between the hydroxyl and formyl groups that is structurally indispensable for the compound's two most scientifically exploited functions: (i) formation of salen-type tetradentate ligands via Schiff base condensation, which is geometrically impossible for the 5-formyl regioisomer where the reactive groups are in a para relationship, and (ii) the precise pharmacophoric arrangement required for noncompetitive estrone sulfatase inhibition, where potency varies by orders of magnitude depending on the substitution pattern [1]. Furthermore, substituting the anhydrous form (CAS 610-04-8) for the hydrate (CAS 137660-88-9) introduces uncontrolled hygroscopicity and variable water content that can compromise stoichiometric accuracy in moisture-sensitive syntheses—particularly in metal complexation reactions where exact ligand-to-metal ratios determine nuclearity and product homogeneity . A simple salicylic acid or 3-formylbenzoic acid substitution would entirely forfeit either the formyl-driven Schiff base chemistry or the hydroxyl-dependent metal chelation capability, precluding the compound's dual-mode reactivity [2].

Quantitative Differentiation Evidence for 3-Formyl-2-hydroxybenzoic Acid Hydrate: Head-to-Head and Cross-Study Comparisons Against Regioisomeric, Anhydrous, and Stripped-Down Analogs


Estrone Sulfatase Inhibition: Direct Head-to-Head Comparison of 3-Formyl vs. 5-Formyl Thiosemicarbazone Derivatives and Free Acid Potency

In a systematic medicinal chemistry study, the cyclohexylthiosemicarbazone of 3-formylsalicylic acid (compound 34) exhibited an IC₅₀ of 0.15 μM and a Ki of 0.12 μM against estrone sulfatase, compared to its 5-formyl regioisomer (compound 35) which showed greater potency with an IC₅₀ of 0.05 μM and a Ki of 0.13 μM. Both compounds dramatically outperformed the parent pharmacophore, 2-formyl-6-hydroxybenzoic acid cyclohexylthiosemicarbazone (compound 25, IC₅₀ 4.2 μM), representing a 28-fold improvement for the 3-formyl derivative [1]. The free acid form of 3-formylsalicylic acid itself is also a confirmed noncompetitive estrone sulfatase inhibitor (IC₅₀ = 150 nM; Ki = 120 nM) . Critically, the 3-formyl derivative's Ki of 0.12 μM is marginally superior to the 5-formyl derivative's Ki of 0.13 μM, indicating slightly tighter enzyme binding despite the 5-formyl derivative's lower IC₅₀, a distinction relevant for researchers prioritizing target engagement over cellular potency [1].

Estrone sulfatase inhibition Hormone-dependent breast cancer Noncompetitive enzyme inhibitor Thiosemicarbazone SAR

Ca²⁺-Specific Salen-Type Receptor Formation: A Structurally Unique Capability of the 3-Formyl-2-Hydroxy Substitution Pattern Not Accessible to the 5-Formyl Regioisomer

Modified salen-type compounds constructed from 3-formyl-2-hydroxybenzoic acid were demonstrated to function as novel receptors for Ca²⁺-specific recognition in water, producing a large red shift in the absorption band and intensity quenching of fluorescence emission upon Ca²⁺ binding [1]. This receptor capability is geometrically contingent on the ortho relationship between the 2-hydroxy and 3-formyl groups, which enables the formation of the N₂O₂ tetradentate salen coordination pocket upon condensation with diamines. The 5-formylsalicylic acid regioisomer (CAS 616-76-2), bearing its formyl group para to the hydroxyl, cannot form an equivalent salen-type cavity because the reactive groups are positioned on opposite sides of the aromatic ring, precluding chelate ring closure with a single diamine bridge [1]. While the 5-formyl isomer has been investigated for Schiff base formation with sulfanilamide-type amines yielding fluorescent compounds, these products lack the compartmental tetradentate binding geometry characteristic of salen-type receptors and instead form simpler bidentate or monodentate ligation modes [2].

Ca²⁺-specific chemosensor Salen-type receptor Fluorescence sensing Aqueous ion recognition

Dodecanuclear Lanthanide Cluster Formation: Exclusive Polynuclear Coordination Chemistry of the 3-Formylsalicylic Acid Dianion with Eu, Gd, and Dy

The dianion of 3-formylsalicylic acid (fsa²⁻) exclusively yields isostructural dodecanuclear lanthanide clusters of general formula [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂]·nDMF (Ln = Eu, Gd, Dy), assembled from four vertex-sharing heterocubane units [1]. The Dy₁₂ derivative exhibits single-molecule magnet (SMM) behavior with an effective energy barrier (Ueff) of 22.9 cm⁻¹, while the Gd₁₂ analog displays a substantial magnetocaloric effect with an entropy change ΔS = 20R (≈166 J mol⁻¹ K⁻¹) at a 7 T field change [1]. This polynuclear architecture is enabled by the unique tridentate bridging mode of the fsa²⁻ ligand, which coordinates through the carboxylato oxygen, the deprotonated hydroxyl oxygen (alkoxo bridge), and the formyl oxygen, a coordination mode that depends critically on the 3-formyl-2-hydroxy ortho arrangement [1]. Comparable dodecanuclear lanthanide clusters have not been reported using 5-formylsalicylic acid, whose para-substitution pattern disfavors the formation of analogous μ₃-bridging geometries required for heterocubane assembly [2].

Lanthanide clusters Single-molecule magnet Magnetocaloric effect Polynuclear coordination chemistry

Schiff Base Coordination Versatility: 3-Formylsalicylic Acid as a Precursor to Compartmental Tetradentate Ligands Yielding Uni-, Bi-, and Multi-Nucleated Complexes

3-Formylsalicylic acid (3-fsa) has been extensively documented as a precursor for Schiff base preparation through condensation with diverse mono- and di-amino compounds, yielding compartmental tetradentate (OONO or ONO) ligands that coordinate transition and non-transition metals to give uni-, bi-, and multi-nucleated complexes [1]. Specific examples include: unsymmetrical tetradentate Schiff base ligands derived from 3-formylsalicylic acid that form homotrinuclear Mn(II), Ni(II), and Cu(II) complexes [2]; a Schiff base from 4-aminoantipyrine and 3-formylsalicylic acid yielding a dianionic tetradentate OONO compartmental donor system for Co(II) [3]; and a hexadentate N₂S₂O₂ donor Schiff base ligand (H₄dcsalpte) synthesized by condensation of 3-formylsalicylic acid with 1,2-di(o-aminophenylthio)ethane [4]. This breadth of coordination chemistry is enabled by the 3-formyl-2-hydroxy ortho arrangement, which upon imine formation creates a contiguous O–N–C–C–O chelate backbone. The 5-formylsalicylic acid regioisomer, with its para-related formyl and hydroxyl groups, cannot form this chelate architecture and yields only simple bidentate imine ligands without the compartmental binding pockets characteristic of 3-fsa-derived systems [1].

Schiff base ligand Compartmental ligand Transition metal complexes Homotrinuclear complexes

Hydrate vs. Anhydrous Form: Defined Stoichiometry and Handling Reproducibility Advantage for Moisture-Sensitive Synthetic Protocols

The hydrate form (CAS 137660-88-9, C₈H₈O₅, MW 184.15 g/mol) provides a defined 1:1 water stoichiometry with loss on drying specified at ≤11% (1 g, 105 °C, 3 hrs) and a melting point of 249–252 °C, as established by supplier QC specifications . In contrast, the anhydrous form (CAS 610-04-8, C₈H₆O₄, MW 166.13 g/mol) has a reported melting point of 180–183 °C and lacks a controlled water content specification, rendering it susceptible to variable hygroscopic water uptake during storage and handling [1]. For stoichiometrically precise applications—particularly metal complexation reactions where exact ligand-to-metal ratios govern product nuclearity (e.g., Ln₁₂ cluster formation) or polymer-supported catalyst preparations where ligand loading must be accurately quantified—the hydrate's defined composition eliminates the need for pre-use drying and Karl Fischer titration that would otherwise be mandatory for the anhydrous form [2]. The hydrate also ships and stores at ambient temperature without special desiccation precautions, in contrast to the anhydrous form which is recommended for storage at −20 °C by some suppliers .

Hydrate stoichiometry Moisture-sensitive synthesis Weighing accuracy Batch-to-batch reproducibility

Optimal Application Scenarios for 3-Formyl-2-hydroxybenzoic Acid Hydrate Based on Quantitative Differentiation Evidence


Estrone Sulfatase Inhibitor Development for Hormone-Dependent Breast Cancer Research

The free acid form of 3-formylsalicylic acid (and its hydrate) serves as a validated noncompetitive estrone sulfatase inhibitor (IC₅₀ = 150 nM; Ki = 120 nM), blocking the conversion of estrone sulfate to estrone and thereby reducing estrogen biosynthesis [1]. Its thiosemicarbazone derivative (compound 34) achieves a Ki of 0.12 μM with demonstrated low acute toxicity in the hen's fertile egg screening test, making it an attractive scaffold for lead optimization programs targeting hormone-dependent breast cancer [1]. While the 5-formyl regioisomer thiosemicarbazone (compound 35) shows a lower IC₅₀ (0.05 μM), the 3-formyl derivative offers marginally superior enzyme binding (Ki 0.12 vs. 0.13 μM), a distinction relevant for mechanism-of-action studies where target engagement fidelity is paramount [1].

Aqueous Ca²⁺-Selective Fluorescent Chemosensor Construction via Salen-Type Receptor Assembly

3-Formyl-2-hydroxybenzoic acid is uniquely capable of forming salen-type receptors that achieve Ca²⁺-specific recognition in water, producing a diagnostically useful large red shift in absorption and quenching of fluorescence emission [2]. This application is geometrically exclusive to the 3-formyl-2-hydroxy substitution pattern; the 5-formyl regioisomer cannot form the requisite N₂O₂ salen coordination pocket because its reactive groups are para-disposed [2]. Researchers developing aqueous Ca²⁺ sensors for biological imaging, environmental monitoring, or intracellular calcium flux studies must therefore procure the 3-formyl isomer specifically.

Polynuclear Lanthanide Cluster Synthesis for Single-Molecule Magnet and Magnetic Refrigerant Applications

The dianion of 3-formylsalicylic acid (fsa²⁻) directs the self-assembly of isostructural dodecanuclear lanthanide clusters [Ln₁₂(fsa)₁₂(μ₃-OH)₁₂(DMF)₁₂] with Eu, Gd, and Dy, yielding functional magnetic materials: the Dy₁₂ cluster exhibits SMM behavior (Ueff = 22.9 cm⁻¹) and the Gd₁₂ analog displays a large magnetocaloric effect (ΔS = 20R ≈ 166 J mol⁻¹ K⁻¹ at 7 T) [3]. The hydrate form's defined stoichiometry is particularly advantageous here, as the exact ligand-to-Ln³⁺ ratio (1:1 fsa²⁻:Ln) is critical for reproducible cluster assembly [3]. Comparable polynuclear architectures have not been reported with 5-formylsalicylic acid [4].

Compartimental Schiff Base Ligand Synthesis for Polynuclear Transition Metal Catalyst and Magnetic Material Design

3-Formylsalicylic acid is the preferred precursor for generating compartmental tetradentate Schiff base ligands that support uni-, bi-, tri-, and multi-nucleated metal complex formation with Mn, Fe, Co, Ni, Cu, Zn, Cd, V, Mo, and UO₂ [4]. This versatility stems from the ortho-OH/CHO relationship, which upon imine condensation creates a contiguous chelate backbone capable of bridging multiple metal centers. The hydrate form's ambient storage stability and defined water content facilitate reproducible ligand synthesis without the pre-use drying required for the hygroscopic anhydrous form . Applications span oxidation catalysis (polymer-supported V(IV) and Mo(VI) complexes), magnetic materials, and metallosupramolecular architecture construction [4].

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